4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O5S and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties. This article synthesizes available research findings and data regarding its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C24H32N2O5S with a molecular weight of 460.6 g/mol. Its structure features a sulfonamide group attached to a tetrahydrobenzo[b][1,4]oxazepine core, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H32N2O5S |
Molecular Weight | 460.6 g/mol |
CAS Number | 922125-02-8 |
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the structural components allow it to interact with various biological targets. Compounds in this class often mimic natural substrates or inhibitors, potentially affecting enzyme activity and cell signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of benzoxazepine compounds exhibit varying degrees of antimicrobial activity. In a study evaluating synthesized benzoxazepine derivatives, some compounds displayed limited antimicrobial efficacy against specific bacterial strains. The results suggest that while not universally effective, certain derivatives may be useful against particular pathogens .
Anti-Cancer Activity
The anti-cancer potential of benzoxazepine derivatives has been highlighted in several studies. The synthesized compounds demonstrated cytotoxic effects on various solid tumor cell lines. The degree of cytotoxicity varied depending on the cancer type and was associated with the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
Table: Cytotoxicity Against Cancer Cell Lines
Cell Line | Cytotoxicity (IC50) | Cytokine Modulation |
---|---|---|
MCF-7 (Breast Cancer) | Varies by derivative | Increased IL-6 |
A549 (Lung Cancer) | Varies by derivative | Decreased TNF-α |
HeLa (Cervical Cancer) | Varies by derivative | Variable |
Anti-Inflammatory Activity
The anti-inflammatory properties of benzoxazepine derivatives have also been investigated. These compounds have shown potential in reducing inflammation markers in vitro. The modulation of cytokines indicates their ability to influence inflammatory pathways .
Case Studies
- Study on Antimicrobial Efficacy : A group synthesized several benzoxazepine derivatives and tested their efficacy against common bacterial pathogens. While most showed limited activity, two specific derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
- Evaluation of Anti-Cancer Properties : In another study focusing on the anti-cancer effects of similar compounds, researchers treated various cancer cell lines with different concentrations of benzoxazepine derivatives. Results indicated that certain compounds caused significant cell death in MCF-7 cells at concentrations below 10 µM.
Eigenschaften
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-ethoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-7-30-21-11-9-19(12-17(21)4)32(28,29)25-18-8-10-22-20(13-18)26(14-16(2)3)23(27)24(5,6)15-31-22/h8-13,16,25H,7,14-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBYOONECUNCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.